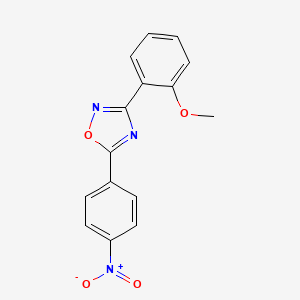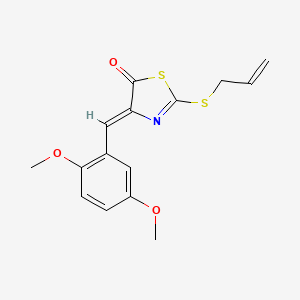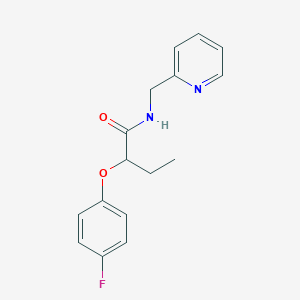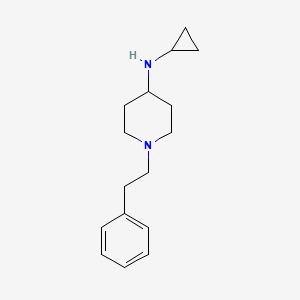
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a membrane protein that regulates the transport of ions across epithelial cells, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
作用機序
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione binds to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, thereby reducing the transport of chloride ions across the cell membrane. The exact mechanism of this compound inhibition is still under investigation, but it is thought to involve conformational changes in the CFTR protein that prevent its activation by other regulatory factors.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, this compound reduces the height of the airway surface liquid layer and impairs mucociliary clearance. In intestinal epithelial cells, this compound reduces the secretion of fluid and electrolytes, leading to constipation. In pancreatic cells, this compound reduces the secretion of bicarbonate ions, leading to pancreatic insufficiency.
実験室実験の利点と制限
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool, including its high potency and selectivity for CFTR inhibition, its ability to be used in various cell types and tissues, and its availability as a commercial product. However, there are also some limitations to its use, such as the potential for off-target effects and the need for appropriate controls to ensure specificity of CFTR inhibition.
将来の方向性
There are several future directions for research on 5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors, with improved pharmacokinetic properties and reduced off-target effects. Another area of focus is the use of CFTR inhibitors in combination with other drugs, such as correctors and potentiators, to enhance the activity of mutant CFTR proteins. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CFTR inhibitors in humans, and to identify optimal dosing regimens for different patient populations.
合成法
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step chemical reaction starting from commercially available starting materials. The synthesis involves the formation of a pyrimidinetrione ring system, followed by the introduction of the chloro and fluorine substituents on the benzylidene group. The final product is obtained in high yield and purity, and can be further purified by recrystallization.
科学的研究の応用
5-(2-chloro-6-fluorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used as a research tool to study the function and regulation of CFTR. It has been shown to selectively inhibit CFTR-mediated chloride transport, without affecting other ion channels or transporters. This compound has also been used to investigate the role of CFTR in various physiological processes, such as airway surface liquid regulation, mucociliary clearance, and intestinal fluid secretion.
特性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3/c1-16-11(18)8(12(19)17(2)13(16)20)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQXNKQLJFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4885708.png)
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4885714.png)
![4-[4-(allyloxy)phenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4885728.png)

![1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4885739.png)

![1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4885751.png)
![N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)


![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885766.png)
![3-{[(3,4-dichlorobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4885770.png)

![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)